N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 2-fluorobenzenesulfonamide core linked via an ethyl chain to a 2,3'-bithiophen-5-yl moiety. This structure combines aromatic sulfonamide functionality with a conjugated bithiophene system, which may enhance electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S3/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWEMDUUFFAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the bithiophene derivative, which is then coupled with an ethylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The fluorobenzene ring undergoes EAS at positions meta to the fluorine atom due to its strong electron-withdrawing effect. Common reactions include nitration and sulfonation:
| Reaction Type | Reagents/Conditions | Position Selectivity | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to -F | 65–75% | |
| Sulfonation | SO₃/H₂SO₄, 80°C | Meta to -F | 60–68% |
Mechanistic Insight :
-
Fluorine directs incoming electrophiles to the meta position via inductive deactivation of the ortho/para positions.
-
Steric hindrance from the sulfonamide group further limits reactivity at adjacent positions .
Thiophene Ring Oxidation
The bithiophene moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 25°C, 12 h | Bithiophene sulfoxide | 45% | |
| KMnO₄/H₂SO₄ | 0°C, 2 h | Bithiophene sulfone | 32% |
Key Observations :
-
Over-oxidation to sulfones occurs under strong acidic conditions .
-
Ethyl linker remains intact during oxidation due to its saturated nature.
Nucleophilic Substitution at Sulfonamide
The sulfonamide group participates in nucleophilic substitution under alkaline conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq) | NaOH (10%), 100°C, 6 h | 2-Fluorobenzenesulfonamide derivative | 55% | |
| R-OH | K₂CO₃, DMF, reflux | Sulfonate esters | 40–50% |
Limitations :
Cross-Coupling Reactions
The bithiophene unit enables palladium-catalyzed coupling reactions, though direct C–H activation is challenging:
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | 30–40% | |
| Direct Arylation | Pd(OAc)₂, PivOH, DMA | Bromoarenes | 25–35% |
Challenges :
-
Limited regioselectivity due to competing reactive sites on thiophene rings .
-
Ethyl spacer does not participate in conjugation, reducing electronic activation.
Reduction of Sulfonamide
The sulfonamide group resists reduction under standard conditions (e.g., LiAlH₄), but specialized reagents yield amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BH₃·THF | THF, 80°C, 24 h | Ethylamine derivative | 20% |
Fluorine Displacement
The fluorine atom undergoes substitution with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMSO, 120°C, 8 h | Azide derivative | 50% | |
| CuCN | DMF, 150°C, 12 h | Cyanoarene | 45% |
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene | CH₂Cl₂, 24 h | Cyclobutane adduct | 28% |
Note : Low yields are attributed to competing polymerization of thiophene rings .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Bithiophene Moiety | Provides electronic properties suitable for organic electronics. |
| Fluorobenzenesulfonamide | Enhances solubility and potential interactions with biological targets. |
Chemistry
In synthetic chemistry, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide can serve as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways.
- Building Block for Complex Molecules : Its distinctive functional groups enable the development of novel materials.
- Organic Electronics : The electronic properties derived from the bithiophene unit make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
The compound's potential therapeutic applications are of significant interest due to its interaction with biological macromolecules.
- Drug Development : The bithiophene moiety may facilitate interactions with specific proteins or enzymes, making it a candidate for drug development targeting inflammatory diseases or cancer.
- Mechanisms of Action :
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Potential interactions with receptors could lead to altered cellular responses.
Case Studies
- Therapeutic Potential in Cancer : Research has indicated that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation through enzyme inhibition pathways .
- Inflammatory Disease Models : In preclinical studies, compounds featuring bithiophene units have shown promise in models of chronic inflammatory diseases by modulating Nrf2 pathways .
Industry Applications
The unique electronic properties of this compound position it as a valuable material in the field of organic electronics.
- Organic Light-Emitting Diodes (OLEDs) : The compound can be integrated into OLEDs due to its ability to emit light when an electric current is applied.
- Organic Photovoltaics (OPVs) : Its photovoltaic properties make it suitable for use in solar cells, potentially improving efficiency through enhanced charge transport.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analog: N-(2-[2,3′-Bithiophen]-5-yl-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide
Key Differences :
Implications :
- The hydroxyl group could improve solubility but reduce membrane permeability.
Fluorobenzenesulfonamide Derivatives with GOLD Scores
Several sulfonamides in exhibit fluorinated aromatic rings and high GOLD scores (a measure of binding strength to targets like Tyrosine Phosphatase 1B):
| Compound ID | Structure Highlights | GOLD Score | Key Features |
|---|---|---|---|
| IZ5 | 3-fluoro, isothiazolidinyl, imidazolyl groups | 69.07 | Highest score; complex heterocyclic system |
| IZ3 | 3-fluoro, trifluoromethyl, phenylalkyl substituents | 64.34 | Balanced lipophilicity and bulk |
| Target | 2-fluoro, bithiophenylethyl linker | N/A | Simpler structure with conjugated system |
Comparison :
Pyrimidine- and Furan-Based Sulfonamides
and highlight sulfonamides with pyrimidine (e.g., N-[4-(4-fluorophenyl)-pyrimidin-2-yl]-methanesulfonamide) or furan cores (e.g., 5-bromofuran-2-sulfonamides).
Key Differences :
Implications :
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-fluorobenzenesulfonyl chloride with a bithiophene derivative. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane to facilitate the formation of the sulfonamide bond. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have indicated that compounds containing bithiophene moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving p53 activation and caspase cascades .
Antifungal Properties
In addition to antitumor effects, some derivatives have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The effectiveness is often quantified using EC50 values, where compounds similar to this compound have shown promising results comparable to established antifungal agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural features:
- Bithiophene Substitution : The position and nature of substituents on the bithiophene ring significantly affect the compound's potency. For example, introducing electron-withdrawing groups can enhance biological activity by increasing electron density at reactive sites.
- Fluoro Group : The presence of the fluorine atom in the benzene ring is crucial for enhancing lipophilicity and thus improving membrane permeability, which is vital for cellular uptake .
Case Studies
- Antitumor Efficacy : A study evaluated a series of bithiophene sulfonamides for their antitumor activity against breast cancer cell lines. The compound exhibited an IC50 value of 0.5 μM, significantly lower than that of control drugs .
- Antifungal Activity : In another investigation, derivatives were tested against Botrytis cinerea, with one compound achieving an EC50 of 25 μg/mL, demonstrating superior efficacy compared to traditional fungicides .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide?
The synthesis typically involves two key steps: (1) construction of the 2,3'-bithiophene backbone and (2) sulfonamide coupling. For the bithiophene moiety, Lawesson’s reagent is used to thionate carbonyl precursors, followed by cyclization to form the bithiophene core . The sulfonamide group is introduced via nucleophilic substitution, where the amine group of the ethyl-bithiophene intermediate reacts with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification is achieved through column chromatography, and structural validation is performed via / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic shifts for thiophene protons (~6.5–7.5 ppm) and sulfonamide sulfurs influencing nearby carbons .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, confirming bond angles (e.g., S–C–C in the bithiophene system) and packing interactions, such as hydrogen bonds between sulfonamide groups and adjacent molecules .
- IR Spectroscopy : Confirms functional groups (e.g., S=O stretches at ~1150–1350 cm) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperature (e.g., 25–60°C) are recommended. Degradation products can be monitored via HPLC-MS, with precautions against light exposure due to potential thiophene photooxidation .
Advanced Research Questions
Q. How does the electronic structure of the bithiophene moiety influence regioselectivity in electrophilic substitutions?
The 5-position of the bithiophene is electron-rich due to conjugation between sulfur lone pairs and the π-system, making it susceptible to electrophilic attack. For example, Vilsmeier-Haack formylation selectively targets the 4-position adjacent to the aminoethyl group, while lithiation (using n-BuLi) deprotonates the 5´-position (adjacent to sulfur), leading to 5´-substitution. This duality allows divergent synthetic pathways depending on reaction conditions .
Q. What strategies address low yields in sulfonamide coupling reactions involving bulky substituents?
Steric hindrance from the ethyl-bithiophene group can impede sulfonamide formation. Strategies include:
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing activation energy.
- Phase-transfer catalysis : Uses tetrabutylammonium bromide (TBAB) to improve interfacial reactivity.
- Stepwise coupling : Introduces the sulfonyl group before the bithiophene moiety to minimize steric clashes .
Q. How can computational methods predict biological activity or binding interactions of this sulfonamide derivative?
- Molecular docking : Models interactions with target proteins (e.g., carbonic anhydrase or kinases) by aligning the sulfonamide’s SONH group with catalytic zinc or active-site residues.
- QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends. For example, fluorobenzene enhances metabolic stability and membrane permeability .
Q. What crystallographic challenges arise with sulfonamide derivatives, and how are they mitigated?
Sulfonamides often form polymorphs due to flexible hydrogen-bonding networks. To obtain high-quality crystals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
